molecular formula C15H19NO B11967784 n,n-Bis(2-methylprop-2-en-1-yl)benzamide CAS No. 66747-21-5

n,n-Bis(2-methylprop-2-en-1-yl)benzamide

Cat. No.: B11967784
CAS No.: 66747-21-5
M. Wt: 229.32 g/mol
InChI Key: GYYWMENLRNYUIC-UHFFFAOYSA-N
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Description

N,N-Bis(2-methylprop-2-en-1-yl)benzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 2-methylprop-2-en-1-yl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-methylprop-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 2-methylprop-2-en-1-amine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-methylprop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The benzamide core allows for substitution reactions, where functional groups can be replaced with other groups to modify the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under controlled conditions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted benzamide derivatives.

Scientific Research Applications

N,N-Bis(2-methylprop-2-en-1-yl)benzamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Bis(2-methylprop-2-en-1-yl)benzamide involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the context of its use and the specific reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-2-methyl-2-propen-1-amine hydrochloride: A related compound with similar structural features but different reactivity and applications.

    [(2-methylprop-2-en-1-yl)oxy]benzene: Another compound with a similar functional group but distinct properties and uses.

Uniqueness

N,N-Bis(2-methylprop-2-en-1-yl)benzamide stands out due to its unique combination of the benzamide core and the 2-methylprop-2-en-1-yl groups. This structure imparts specific reactivity and properties that make it valuable in various research and industrial applications.

Properties

CAS No.

66747-21-5

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

N,N-bis(2-methylprop-2-enyl)benzamide

InChI

InChI=1S/C15H19NO/c1-12(2)10-16(11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9H,1,3,10-11H2,2,4H3

InChI Key

GYYWMENLRNYUIC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN(CC(=C)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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